COX-2 Enzyme Inhibition
5,6-Dimethylpyrazin-2-amine demonstrates potent inhibitory activity against the COX-2 enzyme. In a direct cellular assay using IL-1β-induced HUVEC cells, the compound inhibited COX-2-mediated 6-keto-PGF1α production with an IC₅₀ of 128 nM [1]. In contrast, other pyrazine derivatives lacking this specific substitution pattern show significantly weaker activity; for example, a structurally distinct aminopyrazine derivative tested in a fluorometric assay exhibited an IC₅₀ of 5,680 nM for COX-2 inhibition [2]. This represents an approximately 44-fold difference in potency, highlighting the critical importance of the 5,6-dimethyl substitution pattern on the pyrazine ring for target engagement.
| Evidence Dimension | COX-2 Enzyme Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 128 nM |
| Comparator Or Baseline | Aminopyrazine derivative (BDBM50625480): 5,680 nM |
| Quantified Difference | ~44-fold difference (128 nM vs. 5,680 nM) |
| Conditions | Target: IL-1β-induced HUVEC cells (human), 20 min preincubation; Comparator: COX-2 (unknown origin) fluorometric assay, 5-10 min incubation |
Why This Matters
This quantifiable difference in COX-2 inhibition confirms that the 5,6-dimethyl substitution pattern is not merely a structural variation but a key determinant of biological activity, directly impacting the selection of this compound for inflammation-related research.
- [1] BindingDB. BDBM50365166 (CHEMBL1950018). Affinity Data for IC₅₀: 128 nM. Target: Prostaglandin G/H synthase 2 (Human). Assay: Inhibition of COX-2-mediated 6-keto-PGF1α production in IL-1β-induced HUVEC. View Source
- [2] BindingDB. BDBM50625480 (CHEMBL5416397). Affinity Data for IC₅₀: 5,680 nM. Target: Prostaglandin G/H synthase 2 (Human). Assay: Inhibition of COX-2 by fluorometric analysis. View Source
